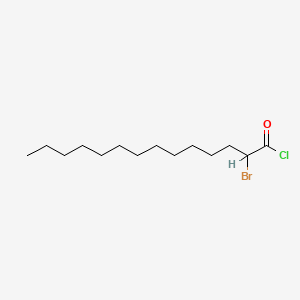
Tetradecanoyl chloride, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoyl chloride, 2-bromo- is a chemical compound with the molecular formula C14H26BrClO. It is a derivative of tetradecanoic acid, where a bromine atom is attached to the second carbon and a chlorine atom is attached to the carbonyl carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecanoyl chloride, 2-bromo- can be synthesized through the bromination of tetradecanoyl chloride. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the second carbon position .
Industrial Production Methods
Industrial production of tetradecanoyl chloride, 2-bromo- involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification and distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoyl chloride, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Reduction Reactions: The compound can be reduced to form tetradecanoyl chloride or other reduced products.
Oxidation Reactions: It can undergo oxidation to form corresponding acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base or under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of tetradecanoyl chloride or tetradecanol.
Oxidation: Formation of tetradecanoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
Tetradecanoyl chloride, 2-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tetradecanoyl chloride, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromotetradecanoic acid: Contains a carboxylic acid group instead of the acyl chloride group, leading to different reactivity and applications.
Uniqueness
Tetradecanoyl chloride, 2-bromo- is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
53411-22-6 |
|---|---|
Formule moléculaire |
C14H26BrClO |
Poids moléculaire |
325.71 g/mol |
Nom IUPAC |
2-bromotetradecanoyl chloride |
InChI |
InChI=1S/C14H26BrClO/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3 |
Clé InChI |
NQGSQVLNRHHKHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


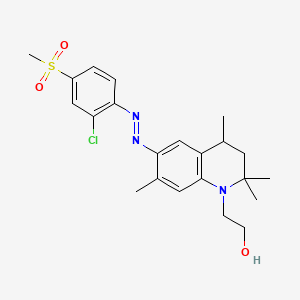
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
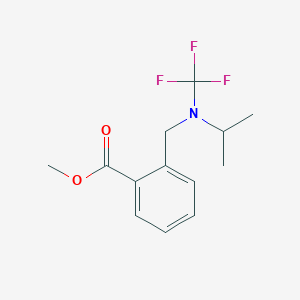

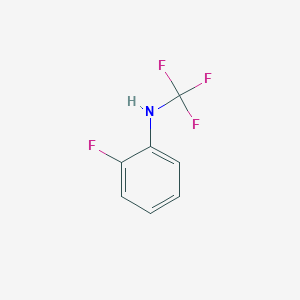
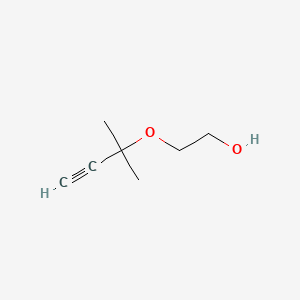
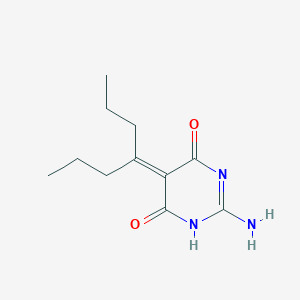
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
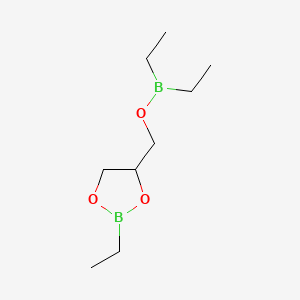
![3-[(4-Ethoxyphenyl)amino]cyclopent-2-en-1-one](/img/structure/B13947138.png)
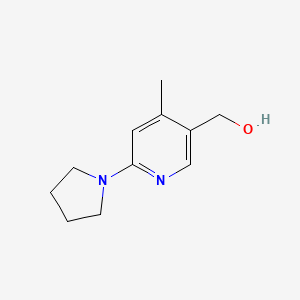
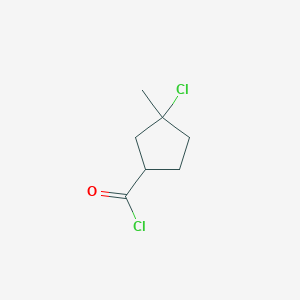
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)

